molecular formula C5H12FN B13339580 (R)-2-Fluoropentan-1-amine

(R)-2-Fluoropentan-1-amine

Cat. No.: B13339580
M. Wt: 105.15 g/mol
InChI Key: XJNKJUUPSLHXJS-RXMQYKEDSA-N
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Description

(R)-2-Fluoropentan-1-amine is a chiral primary amine characterized by a fluorine atom at the beta position relative to the amine group. This structural motif makes it a valuable, enantiomerically pure building block in medicinal chemistry and drug discovery research. With a molecular formula of C5H12FN and a molecular weight of 105.15 g/mol, it is typically supplied as a neat liquid and may require cold-chain storage and transportation . The introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical properties, metabolic stability, and bioavailability . Fluorine's high electronegativity can influence the molecule's electron distribution, pKa, and lipophilicity. As a primary amine, this compound can undergo various reactions typical of its functional group, such as acylation to form amides, condensation with carbonyls to generate imines, and salt formation . The presence of the chiral center in the (R)-configuration is critical for creating stereospecific compounds, as biological systems often exhibit distinct interactions with different enantiomers. This compound serves as a versatile precursor in organic synthesis. Its primary application is as a chiral synthon for the development of pharmacologically active molecules. Fluorinated amines, particularly those with fluorine on a chiral carbon, are of significant interest in the design of enzyme inhibitors, including monoamine oxidase (MAO) inhibitors, and as key components in the synthesis of fluorinated sigma receptor ligands . Research into similar fluorinated cyclopropan-1-amines has demonstrated their potential as a new class of sigma receptor ligands with affinity for both σ1 and σ2 receptor subtypes, which are promising targets for treating disorders of the central nervous system (CNS), such as depression, anxiety, and addiction, as well as for cancer therapy . Furthermore, fluorine-containing amines are valuable scaffolds for constructing α-aminophosphonates, which are bioisosteres of natural α-amino acids and have shown a diverse range of bioactivities, including anticancer properties . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H12FN

Molecular Weight

105.15 g/mol

IUPAC Name

(2R)-2-fluoropentan-1-amine

InChI

InChI=1S/C5H12FN/c1-2-3-5(6)4-7/h5H,2-4,7H2,1H3/t5-/m1/s1

InChI Key

XJNKJUUPSLHXJS-RXMQYKEDSA-N

Isomeric SMILES

CCC[C@H](CN)F

Canonical SMILES

CCCC(CN)F

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination

One of the most reliable routes involves the asymmetric reductive amination of ketones or aldehydes, followed by selective fluorination:

  • Starting Material: Pentan-1,4-dione or pentanal
  • Catalyst: Ruthenium-based chiral catalysts, such as Ru(II) complexes with chiral ligands like BINAP, facilitate enantioselective reduction and amination.
  • Procedure:
    • The ketone or aldehyde undergoes asymmetric reductive amination in the presence of ammonia or primary amines, catalyzed by ruthenium complexes.
    • The chiral catalyst ensures the formation of the (R)-enantiomer of the primary amine.
    • The amine is then subjected to fluorination using selective fluorinating agents (e.g., N-fluorobenzenesulfonimide, NFSI) to introduce fluorine at the desired position.

Research Findings:

  • Ruthenium-catalyzed asymmetric reductive amination has demonstrated high enantioselectivity (>90% ee) and yields, making it suitable for synthesizing chiral amines like this compound.

Chiral Auxiliary and Resolution Techniques

  • Employing chiral auxiliaries attached to the amino group or the carbon backbone, followed by stereoselective transformations, can yield the (R)-enantiomer.
  • Post-synthesis resolution via chiral chromatography or crystallization can be used to isolate the desired enantiomer.

Fluorination of Precursors

Nucleophilic Fluorination of Amino Precursors

  • Method: Starting from non-fluorinated pentan-1-amine derivatives, nucleophilic fluorination agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor can be used.
  • Procedure:
    • The amino precursor (e.g., pentan-1-ol or pentan-1-amine) is activated (e.g., as a tosylate or mesylate).
    • Treatment with DAST or similar reagents introduces fluorine at the primary carbon, yielding this compound after appropriate workup.

Research Findings:

  • Deoxyfluorination with DAST has been effective for primary alcohols and amines, providing high yields and stereospecificity.

Electrophilic Fluorination

  • Using electrophilic fluorinating agents like Selectfluor or NFSI on suitable amine intermediates can selectively install fluorine at the α-position.
  • This approach benefits from mild conditions and high selectivity.

Direct Fluorination of Structural Precursors

Fluorination via I(I)/I(III) Catalysis

  • Recent advances involve catalytic fluorination using hypervalent iodine reagents, which can fluorinate aliphatic chains selectively.
  • For example, pent-4-yn-1-amine can be fluorinated at the terminal position using p-TolI and Selectfluor in a controlled environment, leading to fluorinated amines.

Radical-Based Fluorination

  • Radical fluorination techniques, employing reagents like N-fluorobenzenesulfonimide under photoredox conditions, can functionalize specific sites on aliphatic chains to produce the target compound with high regio- and stereoselectivity.

Summary of Key Preparation Strategies

Method Starting Material Reagents Key Features References
Asymmetric Reductive Amination Pentan-1,4-dione or pentanal Ruthenium catalyst, chiral ligand, ammonia High enantioselectivity, mild conditions
Nucleophilic Fluorination Pentan-1-amine derivatives DAST, Deoxo-Fluor Stereospecific fluorination, high yields
Catalytic Fluorination (Iodine-based) Terminal alkynes or amines p-TolI, Selectfluor Site-selective fluorination
Resolution & Auxiliary Methods Racemic mixtures Chiral chromatography Enantiomeric purity Various

Notes and Considerations

  • Stereochemical Control: Achieving the (R)-configuration at the 2-position requires chiral catalysts or auxiliaries, with ruthenium-catalyzed asymmetric reductive amination being particularly effective.
  • Fluorination Reagents: DAST and NFSI are commonly employed for their high selectivity and functional group tolerance.
  • Purification: The final compound often requires purification via chromatography or recrystallization, with care taken to prevent degradation, especially for water-sensitive fluorinated amines.
  • Safety: Fluorinating agents are highly reactive and toxic; appropriate safety protocols are mandatory.

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoropentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents are typical reagents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

Scientific Research Applications

®-2-Fluoropentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Fluoropentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its overall activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of (R)-2-Fluoropentan-1-amine with key analogs, focusing on molecular properties, substituent effects, and applications.

Table 1: Key Physicochemical Properties of Selected Amines
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Feature(s)
This compound C₅H₁₂FN 105.15 Not provided Unknown Chiral fluorine, primary amine
(R)-1-Bromo-4-methylpentan-2-amine C₆H₁₄BrN 180.09 700340-38-1 ≥95% Bromine substituent, branched chain
3-Ethyl-2-fluoropentan-1-amine C₇H₁₆FN 133.21 1564860-41-8 N/A Ethyl group, fluorine at C2
(R)-2-Phenyl-1-propylamine C₉H₁₃N 135.21 28163-64-6 R&D use Aromatic phenyl group
(1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine C₁₃H₁₇F₂N 225.28 2165505-28-0 ≥95% Cyclopentane ring, dual fluorine

Substituent Effects on Physicochemical Properties

  • In contrast, 3-Ethyl-2-fluoropentan-1-amine (C7H16FN) has an ethyl group at C3, increasing hydrophobicity and molecular weight (133.21 g/mol vs. 105.15 g/mol) . The cyclopentane derivative (1R,2R)-2-Fluoro-N-[2-(4-fluorophenyl)ethyl]cyclopentan-1-amine (C13H17F2N) demonstrates how ring structures enhance rigidity and steric hindrance, which may improve receptor selectivity in medicinal chemistry .
  • Halogen Substitution: Replacing fluorine with bromine in (R)-1-Bromo-4-methylpentan-2-amine (C6H14BrN) significantly increases molecular weight (180.09 g/mol) and alters reactivity.
  • Aromatic vs. This structural feature is absent in this compound, making the latter more water-soluble but less membrane-permeable .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Fluoropentan-1-amine, and how can enantiomeric purity be ensured?

  • Methodology :

  • Radical Fluorination : Radical-mediated fluorination methods, such as those used for analogous fluorinated bicyclic amines, can be adapted. For example, homolytic alkylation with fluorine sources (e.g., Selectfluor®) under controlled conditions may improve stereochemical outcomes .
  • Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. Validate purity via polarimetry and 19F^{19}\text{F} NMR, comparing spectral data to known standards .
    • Key Metrics : Reaction yield (>70%), enantiomeric excess (ee >98%), and reproducibility across solvent systems (e.g., DMF vs. THF).

Q. How can the stereochemical configuration of this compound be unambiguously characterized?

  • Methodology :

  • X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to resolve absolute configuration .
  • Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with density functional theory (DFT)-simulated spectra to confirm the (R)-configuration .
    • Data Validation : Cross-reference with 1H^{1}\text{H} and 13C^{13}\text{C} NMR shifts, particularly fluorine-induced deshielding effects on adjacent protons .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine atom influence the reactivity of this compound in catalytic asymmetric reactions?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs in Pd-catalyzed cross-coupling reactions to isolate electronic contributions .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and quantify fluorine’s impact on activation barriers .
    • Contradiction Resolution : Address discrepancies between computational predictions and experimental yields by adjusting solvent polarity parameters in simulations .

Q. What strategies resolve conflicting NMR data for fluorinated amines in polar aprotic solvents?

  • Methodology :

  • Dynamic NMR (DNMR) : Monitor temperature-dependent coalescence of diastereotopic protons to assess rotational barriers influenced by fluorine .
  • Solvent Screening : Compare 19F^{19}\text{F} NMR chemical shifts in DMSO-d₆ vs. CDCl₃ to identify solvent-induced conformational biases .
    • Data Interpretation : Use principal component analysis (PCA) to cluster solvent-dependent spectral variations and isolate fluorine-specific effects .

Q. How can the metabolic stability of this compound be predicted for pharmacological applications?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Compare half-life (t1/2t_{1/2}) to non-fluorinated analogs .
  • QSAR Modeling : Train models using fluorinated amine datasets (e.g., Fluorine-Substituted Amine Database) to predict CYP450-mediated oxidation sites .
    • Validation : Cross-check computational predictions with radiolabeled metabolite tracking in hepatocyte cultures .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary significantly across reported procedures for this compound?

  • Root Cause Analysis :

  • Reagent Purity : Trace moisture in fluorinating agents (e.g., DAST) can hydrolyze intermediates; validate via Karl Fischer titration .
  • Oxygen Sensitivity : Implement Schlenk-line techniques for radical-mediated steps to suppress side reactions .
    • Mitigation : Standardize reaction protocols (e.g., inert atmosphere, reagent drying) and report detailed failure modes in supplementary data .

Safety and Handling

Q. What safety protocols are critical for handling fluorinated amines in electrophilic reactions?

  • Best Practices :

  • Ventilation : Use fume hoods for reactions involving volatile fluorine byproducts (e.g., HF).
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields mandatory during workup .
    • Emergency Measures : Neutralize spills with calcium gluconate gel and ensure immediate medical consultation for exposure .

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